2-Chloro-N-(2,4-diethyl-6-methyl-phenyl)-N-ethoxymethyl-acetamide
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Overview
Description
2-Chloro-N-(2,4-diethyl-6-methyl-phenyl)-N-ethoxymethyl-acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This particular compound is notable for its complex structure, which includes chloro, ethyl, methyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-diethyl-6-methyl-phenyl)-N-ethoxymethyl-acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the phenyl group: This step might involve a Friedel-Crafts acylation reaction using an appropriate phenyl derivative.
Addition of ethyl and methyl groups: Alkylation reactions using ethyl and methyl halides in the presence of a base can introduce these groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,4-diethyl-6-methyl-phenyl)-N-ethoxymethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,4-diethyl-6-methyl-phenyl)-N-ethoxymethyl-acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,4-dimethyl-phenyl)-acetamide
- N-(2,4-diethyl-6-methyl-phenyl)-acetamide
- 2-Chloro-N-(2,4-diethyl-phenyl)-acetamide
Comparison
Compared to these similar compounds, 2-Chloro-N-(2,4-diethyl-6-methyl-phenyl)-N-ethoxymethyl-acetamide is unique due to the presence of both ethyl and methyl groups on the phenyl ring, as well as the ethoxymethyl group attached to the nitrogen atom
Properties
Molecular Formula |
C16H24ClNO2 |
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Molecular Weight |
297.82 g/mol |
IUPAC Name |
2-chloro-N-(2,4-diethyl-6-methylphenyl)-N-(ethoxymethyl)acetamide |
InChI |
InChI=1S/C16H24ClNO2/c1-5-13-8-12(4)16(14(6-2)9-13)18(11-20-7-3)15(19)10-17/h8-9H,5-7,10-11H2,1-4H3 |
InChI Key |
QODNLCLWNUAAJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C)N(COCC)C(=O)CCl)CC |
Origin of Product |
United States |
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